1H NMR and 13C NMR spectra reference data for 1-Cyanocyclopropanecarboxamide
1H NMR and 13C NMR spectra reference data for 1-Cyanocyclopropanecarboxamide
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 1-Cyanocyclopropanecarboxamide
Authored by a Senior Application Scientist
This document provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR) spectra for 1-Cyanocyclopropanecarboxamide. As a definitive experimental spectrum is not publicly available, this guide synthesizes data from analogous structures and first principles of NMR spectroscopy to present a robust, predictive interpretation. This approach is designed for researchers, scientists, and drug development professionals who require a deep understanding of how to characterize this and similar highly-substituted small molecules.
Introduction: The Structural Challenge
1-Cyanocyclopropanecarboxamide presents a unique structural challenge for NMR analysis. The molecule combines a strained, three-membered cyclopropane ring with two distinct electron-withdrawing groups—a nitrile (-C≡N) and a primary amide (-CONH₂)—attached to the same quaternary carbon. Understanding the electronic and steric interplay of these features is critical for assigning its NMR signals accurately. This guide will deconstruct the expected ¹H and ¹³C NMR spectra, explaining the causal relationships between the molecular structure and the resulting spectral data.
Predicted ¹H NMR Spectral Analysis
The proton NMR spectrum is anticipated to be complex, primarily due to the rigid nature of the cyclopropane ring, which restricts bond rotation and creates magnetically non-equivalent environments for the methylene protons.
The Cyclopropane Ring Protons: A Diastereotopic System
The two methylene groups (-CH₂-) of the cyclopropane ring (at C2 and C3) are chemically equivalent by symmetry. However, the four protons attached to them are not. The presence of two different substituents at the C1 position renders the plane of the ring a chiral plane. Consequently, the two protons on C2 are diastereotopic, as are the two protons on C3. This leads to a complex spin-system, likely an AA'BB' or AA'XX' system, where the protons will appear as two distinct multiplets rather than a single signal.
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HA/HA' (cis to the amide group): These two protons are in a similar chemical environment.
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HB/HB' (cis to the nitrile group): These two protons are in a different environment compared to HA/HA'.
The inherent upfield shift characteristic of cyclopropane protons (typically 0.2-1.0 ppm) is counteracted by the strong deshielding effect of the adjacent cyano and carboxamide functionalities.[1][2] Therefore, these protons are expected to resonate further downfield than in unsubstituted cyclopropane.
The Amide Protons (-NH₂)
The two protons of the primary amide group are often observed as a single, broad signal. This broadening is due to quadrupole effects from the ¹⁴N nucleus and chemical exchange with trace amounts of water or acid. Their chemical shift is highly variable and depends on factors such as solvent, concentration, and temperature.[3] Due to restricted rotation around the C-N bond, it is also possible for the two amide protons to be non-equivalent and appear as two separate signals, especially at low temperatures.[3]
Predicted ¹H NMR Data Summary
The following table summarizes the predicted chemical shifts, multiplicities, and integration values for 1-Cyanocyclopropanecarboxamide.
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Notes |
| -NH₂ | 5.5 - 8.0 | Broad Singlet (br s) | 2H | Chemical shift is highly dependent on solvent and concentration. May appear as two signals. |
| Cyclopropane CH₂ | 1.5 - 2.0 | Multiplet (m) | 2H | Represents two diastereotopic protons (e.g., cis to the amide). |
| Cyclopropane CH₂ | 1.3 - 1.8 | Multiplet (m) | 2H | Represents the other two diastereotopic protons (e.g., cis to the nitrile). |
Visualization of Proton Relationships
The following diagram illustrates the structure and the distinct proton environments.
Caption: Molecular structure showing non-equivalent protons.
Predicted ¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum is expected to show four distinct signals, corresponding to the four unique carbon environments in the molecule.
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C1 (Quaternary Carbon): This carbon is attached to four other carbons/heteroatoms and bears no protons. Its signal will likely be of lower intensity. Being bonded to two electron-withdrawing groups, it will be significantly deshielded and shifted downfield.
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C2 and C3 (Cyclopropane Methylene Carbons): By symmetry, C2 and C3 are chemically equivalent and will produce a single signal. The characteristic upfield shift of cyclopropane carbons (around -2.7 ppm for the parent molecule) will be shifted downfield due to the influence of the substituents at C1.[4]
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Carbonyl Carbon (-C=O): The amide carbonyl carbon will appear in its typical downfield region, generally between 170 and 185 ppm.[5]
-
Nitrile Carbon (-C≡N): The nitrile carbon signal is expected in the 115-120 ppm range, which is a characteristic region for this functional group.[6]
Predicted ¹³C NMR Data Summary
| Carbon Assignment | Predicted δ (ppm) | Notes |
| -C =O (Amide) | 165 - 175 | Downfield due to electronegative oxygen. |
| -C ≡N (Nitrile) | 115 - 125 | Characteristic chemical shift for nitriles.[6] |
| C 1 (Quaternary) | 25 - 35 | Deshielded by two substituents. Expected to be a weak signal. |
| C 2 / C 3 (CH₂) | 15 - 25 | Equivalent by symmetry. Shifted downfield from typical cyclopropane values. |
Experimental Protocol for NMR Data Acquisition
To obtain high-quality NMR data for 1-Cyanocyclopropanecarboxamide, a standardized protocol is essential. This self-validating workflow ensures reproducibility and accuracy.
Step-by-Step Methodology
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Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the purified compound.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). DMSO-d₆ is often preferred for amides to ensure the -NH₂ protons are clearly visible and not exchanged away.
-
Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise referencing is required, although referencing to the residual solvent peak is common practice.[7]
-
-
Instrument Setup & Calibration (300-600 MHz Spectrometer):
-
Insert the sample into the NMR magnet and allow it to equilibrate to the probe temperature (typically 298 K).
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve high homogeneity, aiming for a narrow and symmetrical solvent peak shape.
-
-
¹H NMR Acquisition:
-
Use a standard one-pulse (zg30) sequence.
-
Set the spectral width to cover the expected range (e.g., -1 to 12 ppm).
-
Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
Set the relaxation delay (d1) to at least 1-2 seconds to allow for adequate relaxation of the protons.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse program (e.g., zgpg30) to simplify the spectrum to singlets.
-
Set the spectral width to cover the full range of carbon chemical shifts (e.g., 0 to 220 ppm).[8]
-
Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope.[9]
-
A longer relaxation delay (e.g., 2-5 seconds) may be needed, especially to observe the quaternary carbon.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum manually to ensure all peaks are in positive absorption mode.
-
Calibrate the chemical shift axis by referencing the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or TMS at 0 ppm.[10]
-
Integrate the peaks in the ¹H spectrum.
-
Perform peak picking to identify the precise chemical shifts.
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Workflow Visualization
Caption: Standardized workflow for NMR spectral acquisition.
Conclusion: A Predictive Framework
This guide establishes a detailed predictive framework for the ¹H and ¹³C NMR spectra of 1-Cyanocyclopropanecarboxamide. The analysis highlights the key structural features—the strained cyclopropane ring and its diastereotopic protons, and the electron-withdrawing nitrile and amide groups—that govern the spectral outcome. By understanding the underlying principles of chemical shift, multiplicity, and magnetic equivalence, researchers can confidently approach the characterization of this and other complex small molecules, even in the absence of pre-existing reference data. The provided experimental protocol further ensures that high-quality, reproducible data can be obtained for empirical validation.
References
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Doc Brown's Chemistry. (2026, March 23). 13C nmr spectrum of cyclopropane C3H6. Retrieved from [Link]
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Doc Brown's Chemistry. (2026, March 23). cyclopropane low high resolution H-1 proton nmr spectrum. Retrieved from [Link]
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Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
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Nanalysis. (2023, March 20). Using NMR to observe the restricted rotation in amide bonds. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(21), 5870-5878.
- Patel, D. J., Howden, M. E. H., & Roberts, J. D. (1963). Nuclear Magnetic Resonance Spectroscopy. Cyclopropane Derivatives. Journal of the American Chemical Society, 85(20), 3218–3223.
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The Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Retrieved from [Link]
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Oregon State University. 13C NMR Chemical Shifts. Retrieved from [Link]
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University of Massachusetts Lowell. Introduction to 13C-NMR Spectroscopy. Retrieved from [Link]
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DTIC. (1963). NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. Retrieved from [Link]
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